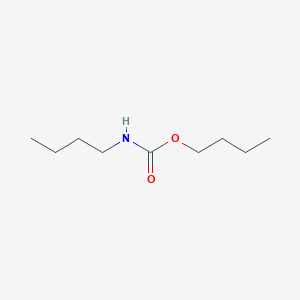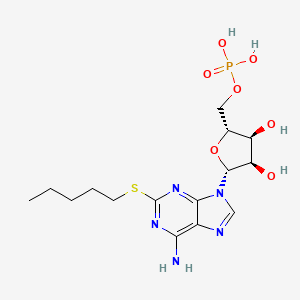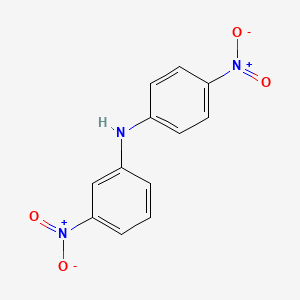
3-Nitro-N-(4-nitrophenyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H9N3O4. It is a derivative of aniline, where the amino group is substituted with nitro groups at the 3 and 4 positions on the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-nitrophenyl)aniline typically involves the nitration of N-phenyl-3-nitroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
- Dissolution of N-phenyl-3-nitroaniline in concentrated sulfuric acid.
- Slow addition of concentrated nitric acid to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to ensure complete nitration.
- Quenching the reaction by pouring the mixture into ice-cold water.
- Isolation and purification of the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 3-nitro-N-(4-nitrophenyl)aniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium hydroxide.
Coupling: Diazonium salts, alkaline conditions.
Major Products Formed
Reduction: 3-amino-N-(4-aminophenyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes and pigments.
Scientific Research Applications
3-Nitro-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, affecting replication and transcription processes.
Redox Reactions: The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar structure but with a single nitro group at the para position.
3-Nitroaniline: Similar structure with a nitro group at the meta position.
2-Nitroaniline: Similar structure with a nitro group at the ortho position.
Uniqueness
3-Nitro-N-(4-nitrophenyl)aniline is unique due to the presence of two nitro groups at specific positions on the phenyl rings, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
CAS No. |
15979-87-0 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-6-4-9(5-7-11)13-10-2-1-3-12(8-10)15(18)19/h1-8,13H |
InChI Key |
GBRRZYZALUGPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


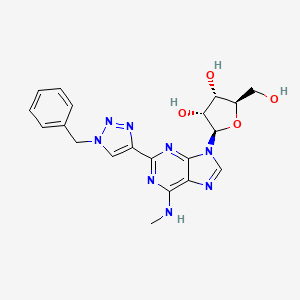
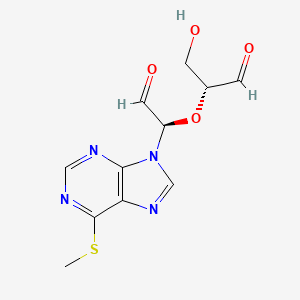
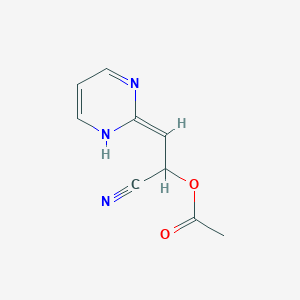
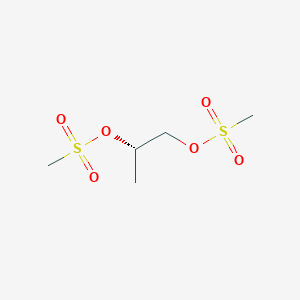
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
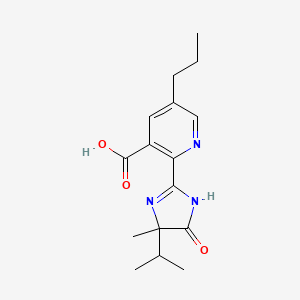
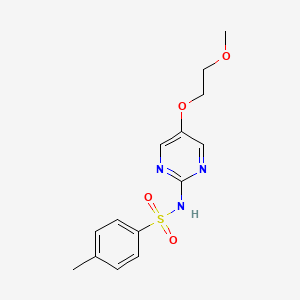
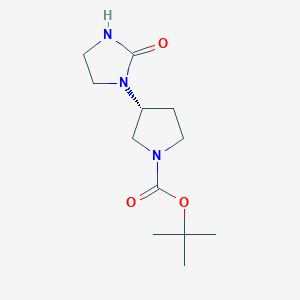
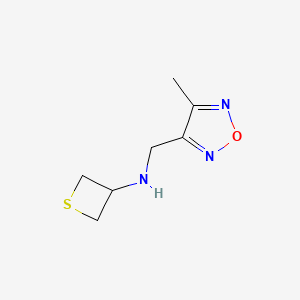
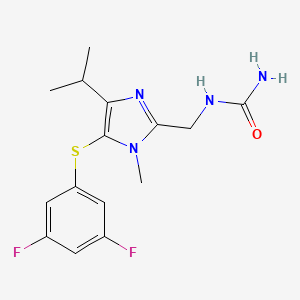
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
